Chemical properties and stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Chemical properties and stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The pyrrole framework is a core structural motif in numerous biologically active agents, exhibiting a wide array of pharmacological properties, including anti-inflammatory and anticancer activities.[2][3] As a building block, this molecule combines the aromatic pyrrole ring with a carboxylic acid functional group and an isopropyl substituent, creating a unique profile of reactivity and physicochemical properties.
For drug development professionals, a thorough understanding of a molecule's intrinsic chemical properties and stability is paramount. This knowledge underpins the development of stable formulations, predicts potential degradation pathways, and informs the design of robust analytical methods required for regulatory compliance.[4] This guide provides a detailed examination of the molecular structure, predicted physicochemical properties, chemical reactivity, and stability profile of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid. It further outlines comprehensive protocols for stability assessment, offering a self-validating system for researchers to evaluate this and similar molecules.
Molecular Structure and Physicochemical Properties
The chemical identity of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is defined by its unique arrangement of functional groups, which dictates its behavior in chemical and biological systems.
Caption: Molecular Structure of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid.
The structure features:
-
An aromatic 1H-pyrrole ring : A five-membered aromatic heterocycle containing one nitrogen atom.[1] Its aromaticity makes it susceptible to electrophilic substitution but also prone to oxidation.[5]
-
An isopropyl group at position C2 : This alkyl group is electron-donating, which can influence the reactivity of the pyrrole ring.
-
A carboxylic acid group at position C3 : This electron-withdrawing group decreases the electron density of the pyrrole ring and provides a site for reactions like esterification and amidation.[1][2] It also confers acidic properties and influences solubility in polar solvents.[1]
A summary of its key physicochemical properties is presented below.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₁₁NO₂ | [6] |
| Molecular Weight | 153.18 g/mol | [6] |
| CAS Number | 1521795-25-4 | [7] |
| Appearance | Expected to be a white to light yellow solid. | [1] |
| Solubility | Predicted to be soluble in polar organic solvents like alcohols and DMSO. | [1] |
| Predicted LogP | 1.71 | [6] |
| Predicted pKa | ~4-5 (for the carboxylic acid) | [8] |
Synthesis and Chemical Reactivity
Synthesis Overview
Substituted pyrrole-3-carboxylic acids are commonly synthesized via methods like the Hantzsch pyrrole synthesis.[3][9] A modern approach involves a one-step continuous flow synthesis from tert-butyl acetoacetates, primary amines, and α-bromoketones.[3][9] In this process, the HBr generated as a by-product is utilized to hydrolyze the tert-butyl ester in situ, efficiently yielding the desired carboxylic acid.[3][9]
Chemical Reactivity
The reactivity of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is governed by the interplay of its functional groups:
-
Pyrrole Ring Reactivity : The pyrrole nucleus is generally reactive and sensitive to its substituents.[5] It can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards this reaction compared to unsubstituted pyrrole.
-
Carboxylic Acid Reactivity : The -COOH group exhibits typical reactivity, readily undergoing esterification with alcohols or amidation with amines, often activated by coupling agents or conversion to an acid chloride.[1][10] This makes it a versatile handle for creating derivatives in drug discovery programs.[2]
-
Decarboxylation : Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[11] The stability of the resulting carbanion intermediate influences the ease of this reaction. The thermal stability section below explores this further.
-
Oxidation : The pyrrole ring is susceptible to oxidation, which can lead to the formation of lactams or other ring-opened products.[12] This is a critical degradation pathway to consider during stability studies.
Chemical Stability Profile and Forced Degradation
Forced degradation studies are essential to understand a molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[4] The stability of pyrrole derivatives is known to be influenced by factors like pH, oxygen, and light.[13]
Caption: Workflow for Forced Degradation Stability Testing.
Potential Degradation Pathways
-
Hydrolytic Degradation : Pyrrole-containing structures can be labile in strongly acidic or alkaline media.[13]
-
Acidic Conditions : May lead to polymerization or ring-opening, though this is often less pronounced than in alkaline conditions.
-
Alkaline Conditions : Pyrrole derivatives can be extremely unstable in alkaline solutions, potentially leading to cleavage of the imide or amide-like bonds within the ring structure.[13][14] The primary degradation mechanism for similar structures involves the cleavage of a C-N bond in the heterocyclic ring.[14]
-
-
Oxidative Degradation : The electron-rich pyrrole ring is susceptible to oxidation. Reaction with agents like hydrogen peroxide can result in the formation of hydroxylated species, lactams, or ring-opened products.[12] The sensitivity to oxidation often depends on the specific chemical structure.[13]
-
Thermal Degradation : As solid materials, heterocyclic carboxylic acids are generally stable, but decomposition can occur at or near the melting point.[15][16] The primary thermal degradation pathway to investigate for this molecule is decarboxylation. Thermal Gravimetric Analysis (TGA) is the definitive method to determine the onset temperature of decomposition.[17]
-
Photodegradation : Many aromatic and heterocyclic compounds are photolabile.[13] Exposure to UV or visible light can induce degradation, forming a complex mixture of products. Photostability testing according to ICH Q1B guidelines is necessary to assess this liability.
Experimental Protocols for Stability Assessment
The following protocols provide a framework for a comprehensive stability assessment. The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that analytical methods can detect and resolve the resulting impurities.[18]
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid under various stress conditions.
Materials:
-
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., ACN:Water 50:50).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample is prepared with 1 mL of stock and 1 mL of water.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M. Heat at 60°C.[18]
-
Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation (Solution): Use the control sample and heat at 60°C.
-
Thermal Degradation (Solid): Place the solid powder in a calibrated oven at 80°C.
-
Photostability: Expose the solid powder and a solution sample to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from all potential degradation products.[19]
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/PDA and/or MS detector | PDA allows for peak purity assessment; MS aids in the identification of degradants. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 10% B to 90% B over 20 min, hold 5 min | A gradient is necessary to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm (or λmax of the compound) | Select a wavelength where the parent compound and potential degradants have good absorbance. |
| Injection Vol. | 10 µL |
This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 3: Thermal Analysis
Objective: To determine the thermal stability and decomposition profile of the solid compound.[15][17]
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA analyzer.
-
Procedure: Heat a small sample (5-10 mg) from room temperature to ~400°C at a rate of 10°C/min under a nitrogen atmosphere.[16]
-
Analysis: Record the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC analyzer.
-
Procedure: Heat a small sample (2-5 mg) under similar conditions as TGA.
-
Analysis: Observe endothermic peaks, which correspond to melting, and exothermic peaks, which indicate decomposition.[16]
-
Conclusion and Recommendations
2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a valuable building block whose utility in research and development hinges on a clear understanding of its chemical behavior. Based on the known chemistry of substituted pyrroles, the molecule is predicted to be most susceptible to degradation under alkaline, oxidative, and photolytic conditions .[13] The carboxylic acid functional group provides a reactive site for derivatization, while the pyrrole ring itself represents the primary site of potential instability.
For researchers and drug development professionals, it is recommended to:
-
Handle and Store the compound protected from light and in a cool, dry environment.
-
Avoid strongly alkaline conditions during synthesis, workup, and formulation to prevent ring cleavage.
-
Employ the stability-indicating analytical methods outlined herein to monitor purity during development and in formal stability studies.
-
Characterize any significant degradation products to understand the degradation pathways fully, ensuring the safety and efficacy of any final product.
This guide provides the foundational knowledge and practical methodologies to confidently work with 2-(propan-2-yl)-1H-pyrrole-3-carboxylic acid, enabling its successful application in the advancement of chemical and pharmaceutical sciences.
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